Cas no 75677-02-0 (3-(4-Chlorophenyl)propanal)

3-(4-Chlorophenyl)propanal is an aromatic aldehyde featuring a chlorophenyl group attached to a three-carbon aliphatic chain terminating in a formyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its reactive aldehyde functionality allows for further derivatization, including condensation, reduction, or nucleophilic addition reactions. The presence of the 4-chlorophenyl moiety enhances its utility in constructing biologically active molecules. The compound exhibits stability under standard storage conditions, ensuring consistent performance in synthetic applications. Its well-defined structure and purity make it a reliable choice for research and industrial processes requiring precise chemical building blocks.
3-(4-Chlorophenyl)propanal structure
3-(4-Chlorophenyl)propanal structure
商品名:3-(4-Chlorophenyl)propanal
CAS番号:75677-02-0
MF:C9H9OCl
メガワット:168.62016
MDL:MFCD07772912
CID:559524
PubChem ID:11535622

3-(4-Chlorophenyl)propanal 化学的及び物理的性質

名前と識別子

    • 3-(4-Chlorophenyl)propanal
    • 3-(4-Chlorophenyl)propionaldehyde
    • Benzenepropanal,4-chloro-
    • 3-(4-chloro)phenylpropanal
    • 3(4-chlorophenyl)propionyl acid
    • 3-(4-Cl-phenyl)propanal
    • 3-(p-chlorophenyl)-1-propanal
    • 4-CHLORO-BENZENEPROPANAL
    • Benzenepropanal,4-chloro
    • UXIFTAZOVKVCBX-UHFFFAOYSA-N
    • BENZENEPROPANAL, 4-CHLORO-
    • 3-(4-chlorophenyl)-propionaldehyde
    • MFCD07772912
    • AB42276
    • Z993017742
    • AS-44806
    • AB6893
    • p-chlorodihydrocinnamaldehyde
    • SCHEMBL896217
    • DTXSID20468163
    • EN300-372944
    • 75677-02-0
    • 3-(4-CHLORO-PHENYL)-PROPIONALDEHYDE
    • AKOS011896098
    • MDL: MFCD07772912
    • インチ: InChI=1S/C9H9ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-7H,1-2H2
    • InChIKey: UXIFTAZOVKVCBX-UHFFFAOYSA-N
    • ほほえんだ: C(CC1=CC=C(C=C1)Cl)C=O

計算された属性

  • せいみつぶんしりょう: 168.03400
  • どういたいしつりょう: 168.0341926g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 117
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

  • 密度みつど: 1.139
  • ふってん: 238.573°C at 760 mmHg
  • フラッシュポイント: 117.087°C
  • 屈折率: 1.527
  • PSA: 17.07000
  • LogP: 2.47150

3-(4-Chlorophenyl)propanal セキュリティ情報

3-(4-Chlorophenyl)propanal 税関データ

  • 税関コード:2913000090
  • 税関データ:

    中国税関コード:

    2913000090

    概要:

    29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

3-(4-Chlorophenyl)propanal 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013027587-250mg
3-(4'-Chlorophenyl)propionaldehyde
75677-02-0 97%
250mg
$470.40 2023-09-01
abcr
AB368255-1 g
3-(4-Chlorophenyl)propionaldehyde; 97%
75677-02-0
1g
€543.00 2022-03-25
eNovation Chemicals LLC
Y1214375-1g
3-(4-Chlorophenyl)propanal
75677-02-0 95%
1g
$380 2024-07-23
Alichem
A013027587-500mg
3-(4'-Chlorophenyl)propionaldehyde
75677-02-0 97%
500mg
$782.40 2023-09-01
eNovation Chemicals LLC
D635102-1g
3-(4-Chlorophenyl)propanal
75677-02-0 95%
1g
$395 2024-07-28
abcr
AB368255-2 g
3-(4-Chlorophenyl)propionaldehyde; 97%
75677-02-0
2g
€860.80 2022-03-25
Fluorochem
208268-2g
3-(4-Chlorophenyl)propionaldehyde
75677-02-0 95%
2g
£606.00 2022-03-01
abcr
AB368255-5g
3-(4-Chlorophenyl)propionaldehyde, 97%; .
75677-02-0 97%
5g
€1624.00 2024-04-16
Aaron
AR008QB1-5g
Benzenepropanal,4-chloro-
75677-02-0 95%
5g
$1509.00 2025-01-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2253-100mg
3-(4-chlorophenyl)propanal
75677-02-0 95%
100mg
¥742.0 2024-04-17

3-(4-Chlorophenyl)propanalに関する追加情報

3-(4-Chlorophenyl)Propanal: A Comprehensive Overview

3-(4-Chlorophenyl)Propanal, also known by its CAS number 75677-02-0, is a chemical compound that has garnered significant attention in both academic and industrial research. This compound, with the molecular formula C9H9ClO, belongs to the class of aldehydes and is characterized by its unique structure and versatile applications. In recent years, advancements in synthetic methodologies and its utilization in various fields have further solidified its importance in the chemical industry.

The structure of 3-(4-Chlorophenyl)Propanal consists of a propanal group (CH₂CH₂CHO) attached to a 4-chlorophenyl ring. This arrangement imparts the compound with distinct chemical properties, including moderate solubility in water and high reactivity towards nucleophilic addition reactions. The presence of the chlorine atom on the aromatic ring introduces electronic effects that influence the compound's reactivity and stability. Recent studies have explored the role of this chlorine substituent in modulating the compound's interaction with biological systems, opening new avenues for its application in pharmacology.

One of the most notable applications of 3-(4-Chlorophenyl)Propanal is in the synthesis of fine chemicals and pharmaceutical intermediates. Its ability to undergo various condensation reactions, such as the aldol reaction, makes it a valuable precursor for constructing complex molecular frameworks. For instance, researchers have utilized this compound to synthesize bioactive molecules with potential anti-inflammatory and anticancer properties. These findings highlight its significance in drug discovery and development processes.

In addition to its role in organic synthesis, 3-(4-Chlorophenyl)Propanal has found applications in material science. Recent advancements have demonstrated its utility as a building block for constructing advanced materials, such as polymers and nanoparticles. The compound's reactivity allows for precise control over the structure and properties of these materials, making it a promising candidate for next-generation technologies.

The synthesis of 3-(4-Chlorophenyl)Propanal has been extensively studied, with researchers developing efficient and scalable methods to produce this compound on an industrial scale. Traditional approaches involve the oxidation of 3-(4-chlorophenyl)propanol using oxidizing agents like potassium permanganate or chromium trioxide. However, recent innovations have focused on environmentally friendly alternatives, such as catalytic hydrogenation or enzymatic oxidation, which minimize waste generation and improve sustainability.

From an environmental perspective, understanding the fate and transport of 3-(4-Chlorophenyl)Propanal in natural systems is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound undergoes biodegradation under aerobic conditions, with microbial communities playing a key role in its transformation. However, further research is needed to evaluate its long-term effects on aquatic life and soil health.

In conclusion, 3-(4-Chlorophenyl)Propanal (CAS No: 75677-02-0) stands out as a versatile and valuable compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in modern chemistry. As research continues to uncover new possibilities for this compound, its role in shaping future innovations is expected to grow significantly.

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